2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide
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Description
2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H29ClN4O4S and its molecular weight is 553.07. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
The compound "2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide" and its derivatives have been a subject of research due to their potential antimicrobial properties. Desai, Dodiya, & Shihora (2011) synthesized a series of compounds, including one similar to the mentioned chemical structure, and screened them for in vitro antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. Their research indicated that these compounds could be potent antimicrobial agents, as they showed significant activity against the tested strains (Desai, Dodiya, & Shihora, 2011).
In another study, Desai, Shihora, & Moradia (2007) focused on the synthesis and characterization of new quinazolines with the potential to act as antimicrobial agents. They synthesized derivatives of the compound and assessed their antimicrobial properties against a similar range of pathogens. This study further reinforced the antimicrobial potential of these compounds (Desai, Shihora, & Moradia, 2007).
Chemical Synthesis and Characterization
The synthesis and characterization of such compounds are crucial for understanding their properties and potential applications. Various studies have detailed the synthesis processes, including reaction conditions and the resulting chemical structures. For instance, the work by Aleqsanyan & Hambardzumyan (2021) delves into the synthesis of hetarylquinolines containing thiazolidine and dihydrothiazole rings, based on compounds with similar structures. Their research provides insight into the chemical behavior and potential modifications of these compounds (Aleqsanyan & Hambardzumyan, 2021).
Similarly, Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov (2022) synthesized a derivative named "4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone" through a two-step procedure. Their study provides a detailed structural characterization of the compound, contributing to the understanding of its chemical nature and potential applications, especially in therapeutic domains (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
properties
IUPAC Name |
2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN4O4S/c1-2-3-6-13-33-27(36)22-12-11-19(26(35)31-17-21-9-7-14-37-21)15-24(22)32-28(33)38-18-25(34)30-16-20-8-4-5-10-23(20)29/h4-5,7-12,14-15H,2-3,6,13,16-18H2,1H3,(H,30,34)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCCCCUQZZBDPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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